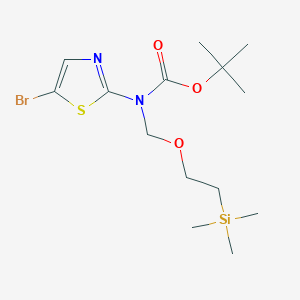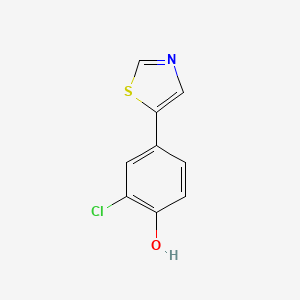
2-Chloro-4-(thiazol-5-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(thiazol-5-yl)phenol is an organic compound characterized by the presence of a chloro group, a thiazole ring, and a phenol group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The unique combination of functional groups in its structure allows it to participate in diverse chemical reactions, making it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(thiazol-5-yl)phenol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic or basic conditions.
Chlorination: The phenol group is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the desired position.
Coupling Reaction: The thiazole ring is then coupled with the chlorinated phenol through a nucleophilic aromatic substitution reaction, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反応の分析
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones, which are important intermediates in various chemical processes.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinones.
Reduction: Dechlorinated phenol derivatives.
Substitution: Amino or thiol-substituted phenol derivatives.
科学的研究の応用
2-Chloro-4-(thiazol-5-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of the thiazole ring.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for targeting bacterial and fungal infections.
Industry: Utilized in the synthesis of dyes, pigments, and other materials that require stable heterocyclic compounds.
作用機序
The mechanism of action of 2-Chloro-4-(thiazol-5-yl)phenol in biological systems involves its interaction with cellular targets such as enzymes and receptors. The thiazole ring can interact with nucleophilic sites on proteins, potentially inhibiting their function. The phenol group can form hydrogen bonds with amino acid residues, further stabilizing the interaction with the target protein. These interactions can disrupt essential biological processes in microorganisms, leading to their inhibition or death.
類似化合物との比較
Similar Compounds
2-Chloro-4-(methylthio)phenol: Similar structure but with a methylthio group instead of a thiazole ring.
2-Chloro-4-(pyridyl)phenol: Contains a pyridine ring instead of a thiazole ring.
2-Chloro-4-(imidazol-5-yl)phenol: Features an imidazole ring in place of the thiazole ring.
Uniqueness
2-Chloro-4-(thiazol-5-yl)phenol is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties compared to other heterocycles. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science.
特性
IUPAC Name |
2-chloro-4-(1,3-thiazol-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNOS/c10-7-3-6(1-2-8(7)12)9-4-11-5-13-9/h1-5,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUMXYBFPWBHKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=CS2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

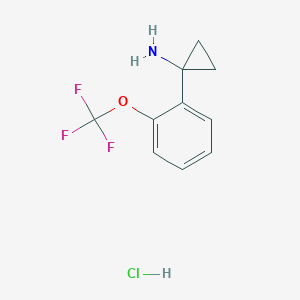
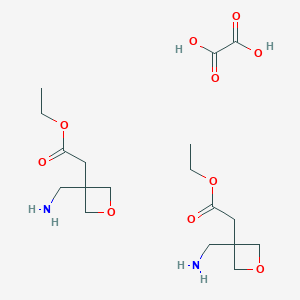
![Oxalic acid;3-(trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B8064610.png)
![1-(4-Methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B8064616.png)
![6-Bromo-5-fluoro-benzo[b]thiophene](/img/structure/B8064617.png)
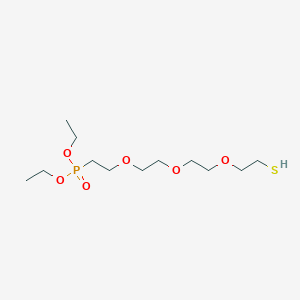
![6-Bromo-5-fluorobenzo[d]thiazole](/img/structure/B8064628.png)
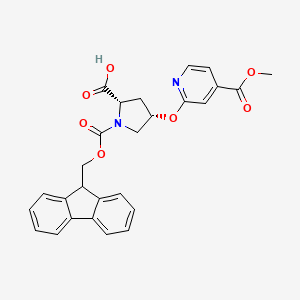
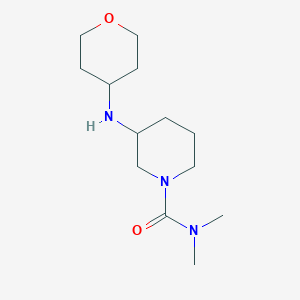
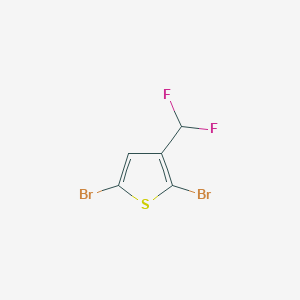
![1-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane hemioxalate](/img/structure/B8064653.png)

